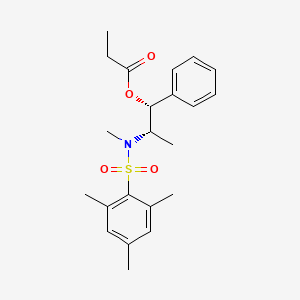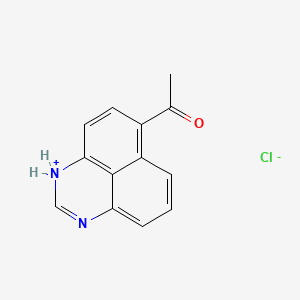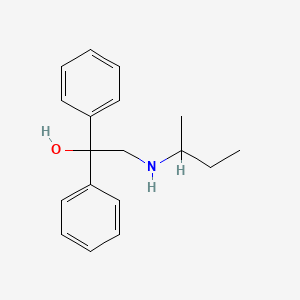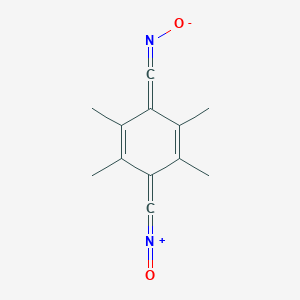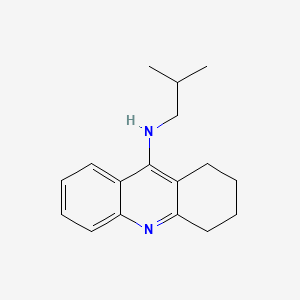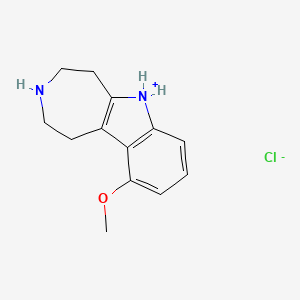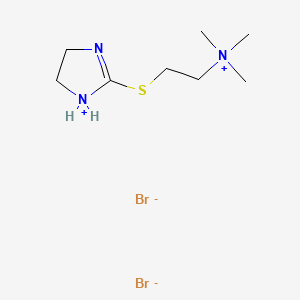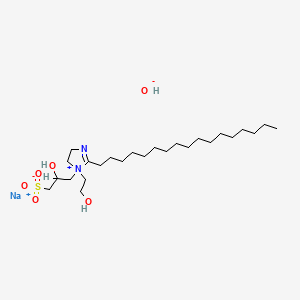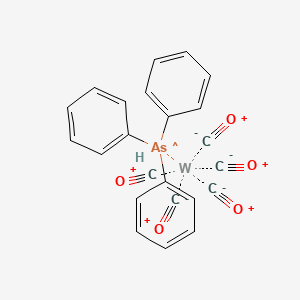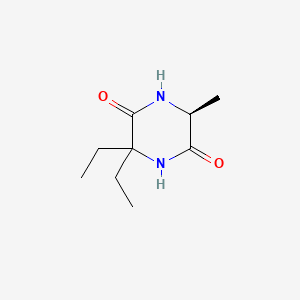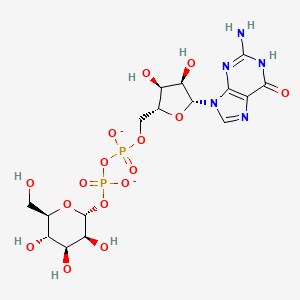
GDP-alpha-D-mannose(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GDP-alpha-D-mannose(2-) is a nucleotide sugar that plays a crucial role in various biological processes. It is the conjugate base of GDP-alpha-D-mannose, arising from the deprotonation of both free hydroxyl groups of the diphosphate. This compound is essential in glycosylation reactions, where it serves as a donor of activated mannose in the synthesis of glycoproteins and glycolipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GDP-alpha-D-mannose(2-) is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the catalytic action of the enzyme mannose-1-phosphate guanylyltransferase. This enzyme facilitates the transfer of a guanosine diphosphate (GDP) group to mannose-1-phosphate, forming GDP-alpha-D-mannose .
Industrial Production Methods
In industrial settings, GDP-alpha-D-mannose(2-) can be produced using recombinant enzymes in a repetitive batch synthesis process. This method involves the use of D-mannose and GTP as starting materials, with the reaction being catalyzed by recombinant enzymes to yield GDP-alpha-D-mannose .
Analyse Des Réactions Chimiques
Types of Reactions
GDP-alpha-D-mannose(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form GDP-alpha-D-mannuronic acid.
Epimerization: It can undergo epimerization at the C4’ and C5’ positions to form different epimers such as GDP-beta-L-gulose and GDP-beta-L-galactose.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific enzymes for epimerization. The conditions typically involve controlled pH and temperature to ensure the stability of the compound during the reactions .
Major Products
The major products formed from these reactions include GDP-alpha-D-mannuronic acid, GDP-beta-L-gulose, and GDP-beta-L-galactose .
Applications De Recherche Scientifique
GDP-alpha-D-mannose(2-) has a wide range of applications in scientific research:
Mécanisme D'action
GDP-alpha-D-mannose(2-) exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules such as proteins and lipids. This process is essential for the proper functioning of glycoproteins and glycolipids, which play critical roles in cell signaling, adhesion, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
GDP-mannose: Similar to GDP-alpha-D-mannose(2-), GDP-mannose is a nucleotide sugar involved in glycosylation reactions.
GDP-alpha-D-mannuronic acid: This compound is an oxidized form of GDP-alpha-D-mannose(2-) and is involved in alginate biosynthesis.
Uniqueness
GDP-alpha-D-mannose(2-) is unique due to its role as a donor of activated mannose in glycosylation reactions. Its ability to undergo various chemical transformations, such as oxidation and epimerization, further distinguishes it from other nucleotide sugars .
Propriétés
Formule moléculaire |
C16H23N5O16P2-2 |
|---|---|
Poids moléculaire |
603.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 |
Clé InChI |
MVMSCBBUIHUTGJ-GDJBGNAASA-L |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



